![molecular formula C25H27Cl2FeN3 B6321661 {2,6-Bis[1-(N-2-ethylphenylimino)ethyl]pyridine}-iron(II)-dichloride CAS No. 210537-36-3](/img/structure/B6321661.png)
{2,6-Bis[1-(N-2-ethylphenylimino)ethyl]pyridine}-iron(II)-dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2,6-Bis[1-(N-2-ethylphenylimino)ethyl]pyridine}-iron(II)-dichloride is a coordination compound that features an iron(II) center coordinated to a bis(imino)pyridine ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2,6-Bis[1-(N-2-ethylphenylimino)ethyl]pyridine}-iron(II)-dichloride typically involves the reaction of 2,6-diacetylpyridine with 2-ethylphenylamine to form the bis(imino)pyridine ligand. This ligand is then reacted with iron(II) chloride to form the desired coordination compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the iron center.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
{2,6-Bis[1-(N-2-ethylphenylimino)ethyl]pyridine}-iron(II)-dichloride can undergo various types of reactions, including:
Oxidation: The iron(II) center can be oxidized to iron(III) under appropriate conditions.
Reduction: The compound can be reduced back to iron(II) from iron(III).
Substitution: Ligands coordinated to the iron center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess of the incoming ligand and appropriate solvents.
Major Products Formed
Oxidation: Formation of iron(III) complexes.
Reduction: Reformation of the iron(II) complex.
Substitution: Formation of new iron(II) complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {2,6-Bis[1-(N-2-ethylphenylimino)ethyl]pyridine}-iron(II)-dichloride is used as a catalyst in various organic reactions, including polymerization and hydrogenation reactions.
Biology
This compound serves as a model for studying the behavior of iron-containing enzymes and proteins, providing insights into their catalytic mechanisms and interactions with ligands.
Medicine
Research is ongoing to explore the potential of this compound in medicinal chemistry, particularly in the development of new drugs that target iron-containing enzymes.
Industry
In industry, this compound is investigated for its potential use in the production of advanced materials, such as magnetic materials and conductive polymers.
Mecanismo De Acción
The mechanism by which {2,6-Bis[1-(N-2-ethylphenylimino)ethyl]pyridine}-iron(II)-dichloride exerts its effects involves the coordination of the bis(imino)pyridine ligand to the iron center. This coordination stabilizes the iron in a specific oxidation state and geometry, allowing it to participate in catalytic cycles. The molecular targets and pathways involved depend on the specific application, such as catalysis or enzyme modeling.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Bis[1-(phenylimino)ethyl]pyridine-iron(II)-dichloride
- 2,6-Bis[1-(2,6-diisopropylphenylimino)ethyl]pyridine-iron(II)-dichloride
Uniqueness
{2,6-Bis[1-(N-2-ethylphenylimino)ethyl]pyridine}-iron(II)-dichloride is unique due to the presence of the 2-ethylphenyl groups, which can influence the electronic and steric properties of the compound. This can affect its reactivity and stability compared to similar compounds with different substituents on the phenyl rings.
Propiedades
IUPAC Name |
dichloroiron;N-(2-ethylphenyl)-1-[6-[N-(2-ethylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3.2ClH.Fe/c1-5-20-12-7-9-14-24(20)26-18(3)22-16-11-17-23(28-22)19(4)27-25-15-10-8-13-21(25)6-2;;;/h7-17H,5-6H2,1-4H3;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHGDSRGGAZHEC-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N=C(C)C2=NC(=CC=C2)C(=NC3=CC=CC=C3CC)C.Cl[Fe]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27Cl2FeN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Fluoro-6-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B6321583.png)
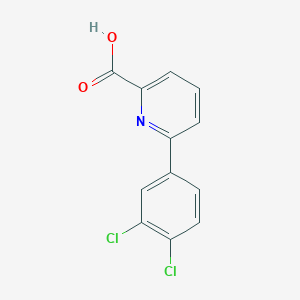
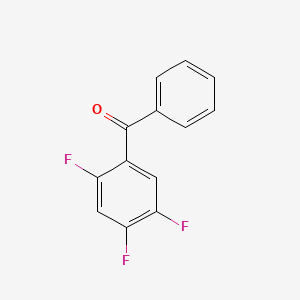
![[(2S,4S)-4-Fluoro-1-methyl-pyrrolidin-2-yl]methanol](/img/structure/B6321612.png)
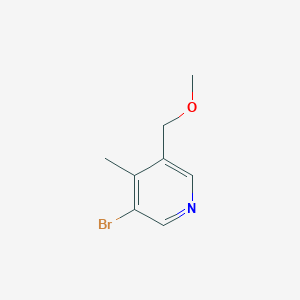


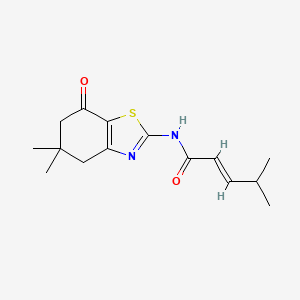
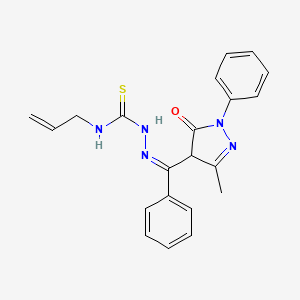

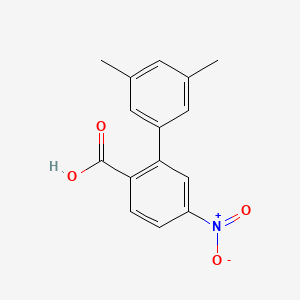
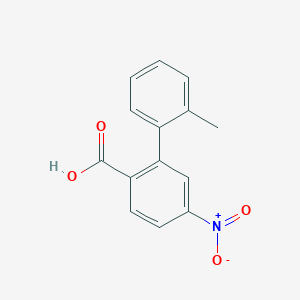
![2,6-Bis-[1-(2,6-diisopropylphenylimino)-ethyl]pyridine iron(II) chloride](/img/structure/B6321679.png)
